去甲氟西汀 N-|A-D-葡萄糖苷酸

描述

Norfluoxetine N-|A-D-Glucuronide is a compound used in the research of depression and anxiety disorders . It is a metabolite of the antidepressant drug fluoxetine and plays a vital role in the pharmacokinetics and elimination of the parent compound . Norfluoxetine is a selective serotonin reuptake inhibitor (SSRI) that is metabolized to the active metabolite, norfluoxetine b-D-glucuronide .

Molecular Structure Analysis

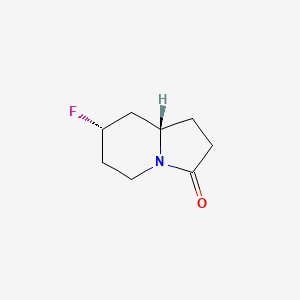

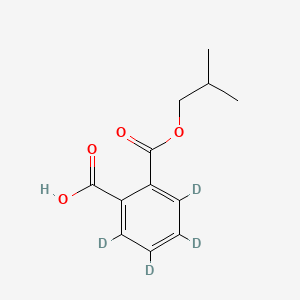

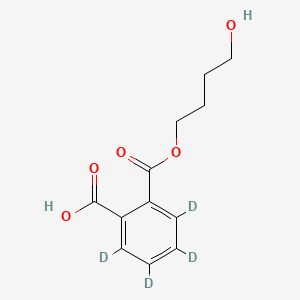

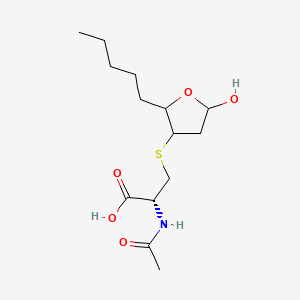

Norfluoxetine N-|A-D-Glucuronide contains a total of 59 bonds; 35 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .

Chemical Reactions Analysis

Fluoxetine and its circulating metabolite norfluoxetine present a complex multiple inhibitor system that causes reversible or time-dependent inhibition of CYP2D6, CYP3A4, and CYP2C19 . The metabolism of norfluoxetine b-D-glucuronide has been shown to be inhibited by estradiol .

Physical And Chemical Properties Analysis

Norfluoxetine N-|A-D-Glucuronide is a compound with a molecular weight of 471.4 g/mol . It contains a total of 57 atoms, including 24 Hydrogen atoms, 22 Carbon atoms, 1 Nitrogen atom, 7 Oxygen atoms, and 3 Fluorine atoms .

科学研究应用

药代动力学和代谢

- 去甲氟西汀是抗抑郁药氟西汀的重要代谢物。研究表明其具有立体选择性药代动力学,显示氟西汀异构体的血浆蛋白结合率不同 (Kim, Riggs, & Rurak, 2004)。

- 去甲氟西汀给药后,额叶皮层中血清素的细胞外水平显着升高,这与较高的血浆和脑浓度以及较长的保留时间相关 (Qu et al., 2009)。

电生理作用

- 去甲氟西汀改变动作电位构型并抑制犬心室心肌细胞中的离子电流。与氟西汀相比,它对心脏离子通道的抑制作用更强,表明其在氟西汀心脏副作用中的作用 (Magyar et al., 2004)。

环境影响

- 已知氟西汀和去甲氟西汀会破坏鱼类的生殖轴,这引发了人们对其在水生环境中的内分泌干扰作用的担忧 (Mennigen et al., 2010)。

雌激素受体相互作用

- 去甲氟西汀显示出在体外与雌激素受体相互作用的潜力,引发了人们对其对人类和野生动物的(神经)内分泌信号传导作用的担忧 (Lupu et al., 2015)。

特殊人群的药代动力学

- 在儿科人群中,评估了去甲氟西汀的药代动力学和临床影响,揭示了显着的变异性,并强调了在该人群中需要个性化的方法 (Blázquez et al., 2014)。

生物降解和环境归宿

- Labrys portucalensis 菌株 F11 表现出对氟西汀的对映选择性生物降解,提供了对该化合物及其代谢物的环境归宿和降解途径的见解 (Moreira et al., 2014)。

抗惊厥和离子通道阻断作用

- 去甲氟西汀在抗惊厥作用和阻断神经元 Ca2+ 通道方面显示出与氟西汀相似的效力,表明其在氟西汀整体药理作用中的辅助作用 (Kecskeméti et al., 2005)。

氧化和凋亡作用

- 氟西汀和去甲氟西汀在水生生物蚤状水蚤中表现出氧化和凋亡潜力,引发了人们对其环境暴露的担忧 (Över et al., 2020)。

胎盘转运

- 氟西汀和去甲氟西汀在孕妇中显示出胎盘转运,氟西汀对映异构体的代谢具有选择性,并且在羊水中分布较低 (Carvalho et al., 2018)。

作用机制

Target of Action

Norfluoxetine N-|A-D-Glucuronide is a metabolite of fluoxetine . Fluoxetine, also known as Prozac, is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, bulimia, OCD, premenstrual dysphoric disorder, panic disorder, and bipolar I . The primary target of fluoxetine and its metabolites is the serotonin transporter, which is responsible for the reuptake of serotonin in the synaptic cleft .

Mode of Action

Fluoxetine and its metabolites, including Norfluoxetine N-|A-D-Glucuronide, inhibit the reuptake of serotonin by binding to the serotonin transporter . This increased serotonin availability can help to alleviate symptoms of disorders such as depression and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by Norfluoxetine N-|A-D-Glucuronide is the serotonergic pathway . By inhibiting the reuptake of serotonin, Norfluoxetine N-|A-D-Glucuronide increases the concentration of serotonin in the synaptic cleft . This can lead to downstream effects such as improved mood and reduced anxiety .

Pharmacokinetics

Fluoxetine is well absorbed and undergoes extensive metabolism in the liver, primarily via CYP2D6, to produce metabolites including Norfluoxetine . The elimination half-life of fluoxetine increases from 1 to 3 days, after a single dose, to 4 to 6 days, after long-term use . Similarly, the half-life of Norfluoxetine is longer (16 days) after long-term use . These pharmacokinetic properties can impact the bioavailability and therapeutic effects of Norfluoxetine N-|A-D-Glucuronide.

Result of Action

The result of Norfluoxetine N-|A-D-Glucuronide’s action is an increase in serotonergic neurotransmission . This can lead to a variety of effects at the molecular and cellular level, including changes in gene expression, neuronal growth, and synaptic plasticity . Clinically, these changes can manifest as improvements in mood and reductions in anxiety .

Action Environment

The action of Norfluoxetine N-|A-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, individual factors such as genetics can influence how a person metabolizes fluoxetine and its metabolites, potentially impacting the compound’s efficacy .

属性

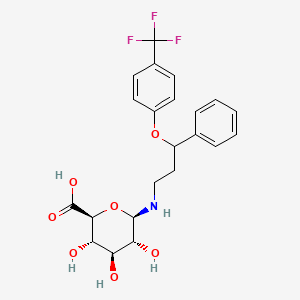

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31)/t15?,16-,17-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZQMXPRYAFVRG-OJRVOLPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(CCN[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858217 | |

| Record name | N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norfluoxetine N-|A-D-Glucuronide | |

CAS RN |

96735-72-7 | |

| Record name | 1-Deoxy-1-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96735-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norfluoxetine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)

![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)